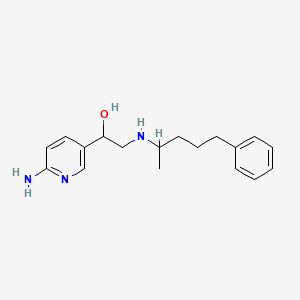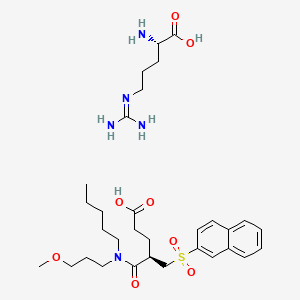
4-N-(3-Methoxypropyl)-N-pentylcarbamoyl-5-(2-naphthylsulfonyl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KSG-504, also known as (S)-arginium ®-4-[N-(3-methoxypropyl)-N-pentylcarbamoyl]-5-(2-naphthylsulfonyl) pentanoate monohydrate, is a non-peptide compound synthesized by Kissei Pharmaceutical Co., Ltd. It is a cholecystokinin-A (CCK-A) receptor antagonist with superior selectivity and affinity to CCK-A receptors .
Preparation Methods
The synthesis of KSG-504 involves several steps:
Reaction of 2-naphthalenethiol with 2-methyleneglutaronitrile: This reaction is followed by treatment with concentrated hydrochloric acid and p-toluenesulfonic acid in methanol to obtain racemic acid.
Resolution into optically pure ®-4-methoxycarbonyl-2-(2-naphthylthiomethyl)butyric acid: This is achieved using ®-(+)-alpha-methylbenzylamine.
Formation of ®-methyl 4-[N-(3-methoxypropyl)-N-pentylcarbamoyl]-5-(2-naphthylthio)pentanoate: This involves treatment with thionyl chloride and N-(3-methoxypropyl)-N-pentylamine.
Oxidation and conversion to KSG-504: Oxidation with m-chloroperbenzoic acid followed by treatment with sodium hydroxide yields ®-4-[N-(3-methoxypropyl)-N-pentylcarbamoyl]-5-(2-naphthylsulfonyl) pentanoic acid, which is finally converted into KSG-504 by treatment with L-arginine.
Chemical Reactions Analysis
KSG-504 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using m-chloroperbenzoic acid.
Substitution: The synthesis involves substitution reactions with thionyl chloride and N-(3-methoxypropyl)-N-pentylamine.
Hydrolysis: Treatment with sodium hydroxide results in hydrolysis to form the final product.
Scientific Research Applications
KSG-504 has been extensively studied for its applications in various fields:
Chemistry: It is used as a selective CCK-A receptor antagonist in chemical research.
Industry: KSG-504 is used in the development of new pharmaceuticals targeting CCK-A receptors.
Mechanism of Action
KSG-504 exerts its effects by antagonizing CCK-A receptors. It inhibits the binding of cholecystokinin to these receptors, thereby reducing the secretion of pancreatic enzymes and other digestive processes. This inhibition is dose-dependent and has been shown to significantly reduce pancreatic amylase output and other enzyme secretions .
Comparison with Similar Compounds
KSG-504 is unique in its high selectivity and affinity for CCK-A receptors. Similar compounds include:
Proglumide: Another CCK-A receptor antagonist, but with lower selectivity and affinity compared to KSG-504.
KSG-504 stands out due to its superior selectivity and effectiveness in inhibiting CCK-A receptor-mediated processes.
Properties
CAS No. |
137005-17-5 |
|---|---|
Molecular Formula |
C31H49N5O8S |
Molecular Weight |
651.8 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(4R)-5-[3-methoxypropyl(pentyl)amino]-4-(naphthalen-2-ylsulfonylmethyl)-5-oxopentanoic acid |
InChI |
InChI=1S/C25H35NO6S.C6H14N4O2/c1-3-4-7-15-26(16-8-17-32-2)25(29)22(12-14-24(27)28)19-33(30,31)23-13-11-20-9-5-6-10-21(20)18-23;7-4(5(11)12)2-1-3-10-6(8)9/h5-6,9-11,13,18,22H,3-4,7-8,12,14-17,19H2,1-2H3,(H,27,28);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t22-;4-/m00/s1 |
InChI Key |
TXTJVOOURRNANH-QEXBQMGZSA-N |
SMILES |
CCCCCN(CCCOC)C(=O)C(CCC(=O)O)CS(=O)(=O)C1=CC2=CC=CC=C2C=C1.C(CC(C(=O)O)N)CN=C(N)N |
Isomeric SMILES |
CCCCCN(CCCOC)C(=O)[C@@H](CCC(=O)O)CS(=O)(=O)C1=CC2=CC=CC=C2C=C1.C(C[C@@H](C(=O)O)N)CN=C(N)N |
Canonical SMILES |
CCCCCN(CCCOC)C(=O)C(CCC(=O)O)CS(=O)(=O)C1=CC2=CC=CC=C2C=C1.C(CC(C(=O)O)N)CN=C(N)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-N-(3-methoxypropyl)-N-pentylcarbamoyl-5-(2-naphthylsulfonyl)pentanoic acid KSG 504 KSG-504 L-Arginine, mono((R)-5-((3-methoxypropyl)pentylamino)-4-((2-naphthalenylsulfonyl)methyl)-5-oxopentanoate) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-dichlorophenyl)-2-{[(3,4-dimethoxyphenyl)methyl]amino}propanamide](/img/structure/B1673771.png)


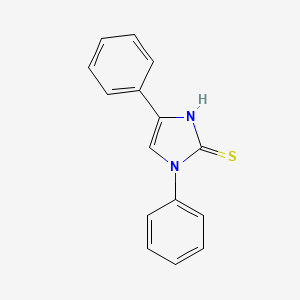




![2-[2,3-dichloro-4-[(E)-2-ethylbut-2-enoyl]phenoxy]acetic acid](/img/structure/B1673784.png)
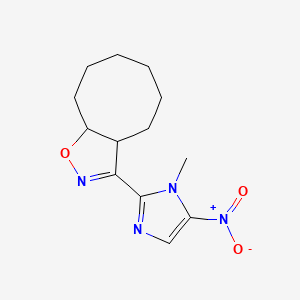
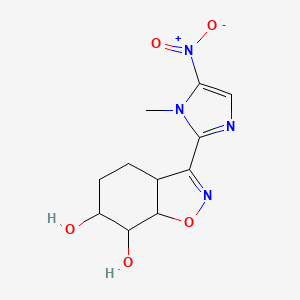
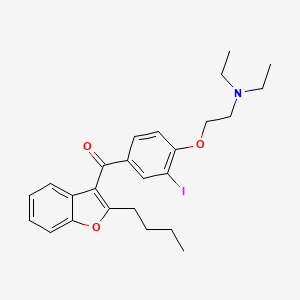
![N,N-Diethyl-1-methyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide](/img/structure/B1673789.png)
